Chidamide

Description

Overview of Histone Deacetylase Inhibitors as Therapeutic Agents

Histone deacetylase inhibitors (HDACis) represent a novel class of small-molecule therapeutics designed to target the aberrant activity of HDACs in cancer. frontiersin.org By inhibiting HDACs, these agents promote the reacetylation of histones and other proteins, leading to a more open chromatin structure and the potential reactivation of silenced genes, including tumor suppressor genes. patsnap.comnih.govpatsnap.com This modulation of gene expression can induce a range of anti-tumor effects, such as cell cycle arrest, differentiation, and apoptosis in cancer cells. patsnap.comnih.govfrontiersin.orgnih.gov Several HDAC inhibitors have demonstrated clinical activity and some have received regulatory approval for the treatment of certain hematological malignancies. nih.govfrontiersin.orgcuni.cz The therapeutic potential of HDACis extends beyond monotherapy, with ongoing research exploring their efficacy in combination with other anti-cancer agents. frontiersin.orgcuni.cz

Chidamide as a Selective Histone Deacetylase Inhibitor in Oncology

This compound, also known as tucidinostat (B48606) or HBI-8000, is a novel orally active benzamide-type histone deacetylase inhibitor that has garnered significant interest in oncology. patsnap.comfrontiersin.orgnih.govchipscreen.comnih.gov Unlike some pan-HDAC inhibitors that target a broad range of HDAC isoforms, this compound is characterized by its subtype selectivity. patsnap.compatsnap.comchipscreen.comnih.govspandidos-publications.comnih.gov This selective inhibition is hypothesized to offer potential advantages, including a more tailored therapeutic approach. patsnap.compatsnap.com this compound functions as an epigenetic modulator by inhibiting specific HDAC subtypes, leading to increased acetylation levels of chromatin histones and subsequent alterations in gene expression relevant to cancer progression. chipscreen.com This mechanism contributes to its anti-tumor activities, which include the inhibition of tumor cell cycles and the induction of apoptosis. patsnap.comchipscreen.com this compound has been approved in certain regions for the treatment of specific malignancies, such as relapsed or refractory peripheral T-cell lymphoma (PTCL). frontiersin.orgnih.govchipscreen.comnih.govnih.gov

This compound exhibits selective inhibitory activity primarily against Class I HDACs, specifically HDAC1, HDAC2, and HDAC3, as well as the Class IIb isoform, HDAC10. patsnap.compatsnap.comfrontiersin.orgchipscreen.comnih.govspandidos-publications.comnih.govfrontiersin.orgresearchgate.net Studies have demonstrated that this compound inhibits the enzymatic activity of these particular HDAC subtypes, leading to increased acetylation of histones H3 and H4. spandidos-publications.comnih.govresearchgate.netdovepress.com This targeted inhibition is central to this compound's mechanism of action, influencing gene expression patterns that promote anti-tumor effects. patsnap.compatsnap.comchipscreen.com Research indicates that this compound's inhibitory effect on HDAC activity is concentration-dependent. nih.gov

The selective targeting of HDAC1, HDAC2, HDAC3, and HDAC10 by this compound is a key feature that differentiates it from less selective HDAC inhibitors. patsnap.compatsnap.comresearchgate.net This specificity is believed to contribute to its therapeutic profile. Studies investigating the expression levels of these target HDACs in cancer cells have been conducted. For instance, in multiple myeloma cell lines, HDAC1, HDAC2, and HDAC3 were found to be expressed, with HDAC2 and HDAC3 showing slightly higher levels than HDAC1, while HDAC10 was barely detectable in these specific cell lines. researchgate.net Despite the expression levels, this compound demonstrated potent inhibitory effects on HDAC activity in these cells, leading to increased histone acetylation. nih.govresearchgate.net

Detailed research findings highlight the impact of this compound's selective inhibition. For example, treatment with this compound has been shown to suppress the expression of HDAC1, HDAC2, and HDAC3 in multiple myeloma cells in a dose-dependent manner, accompanied by a marked increase in the acetylation of histones H3 and H4. spandidos-publications.com This indicates that this compound effectively inhibits the enzymatic activity of these Class I HDACs. spandidos-publications.com Furthermore, studies in myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) cell lines have also confirmed this compound's potent HDAC inhibition property and its ability to induce acetylation of histone H3 and H4 lysine (B10760008) residues. nih.gov

The selective inhibition of HDAC1, HDAC2, HDAC3, and HDAC10 by this compound leads to downstream effects that contribute to its anti-cancer activity. These effects include the upregulation of cyclin-dependent kinase inhibitors like p21, which can induce cell cycle arrest. nih.govresearchgate.netspandidos-publications.com Conversely, this compound can decrease the levels of proteins like c-Myc, which are involved in promoting cell cycle progression. nih.gov The modulation of these and other signaling pathways through selective HDAC inhibition underscores the therapeutic potential of this compound in various malignancies. patsnap.comnih.gov

The inhibitory potency of this compound against its primary targets has been quantified in research studies:

| HDAC Subtype | IC50 (µM) | Source |

| HDAC1 | 0.095 | dovepress.com |

| HDAC2 | 0.16 | dovepress.com |

| HDAC3 | 0.067 | dovepress.com |

| HDAC10 | 0.075 | dovepress.com |

Structure

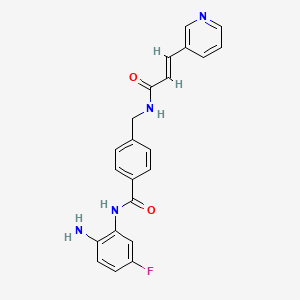

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-(2-amino-5-fluorophenyl)-4-[(3-pyridin-3-ylprop-2-enoylamino)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4O2/c23-18-8-9-19(24)20(12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHHICFWKXDFOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401121841 | |

| Record name | N-(2-Amino-5-fluorophenyl)-4-[[[1-oxo-3-(3-pyridinyl)-2-propen-1-yl]amino]methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401121841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

743420-02-2 | |

| Record name | N-(2-Amino-5-fluorophenyl)-4-[[[1-oxo-3-(3-pyridinyl)-2-propen-1-yl]amino]methyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=743420-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Amino-5-fluorophenyl)-4-[[[1-oxo-3-(3-pyridinyl)-2-propen-1-yl]amino]methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401121841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Cellular Mechanisms of Chidamide Action

Epigenetic Remodeling and Gene Expression Modulation

As an HDAC inhibitor, Chidamide's primary function is to interfere with the activity of HDAC enzymes, which are crucial regulators of gene expression. patsnap.compatsnap.com By inhibiting HDACs, this compound impacts the acetylation status of histone proteins and other non-histone proteins, leading to significant changes in chromatin structure and subsequent gene transcription. patsnap.compatsnap.com

Induction of Histone Hyperacetylation

Histone deacetylases remove acetyl groups from lysine (B10760008) residues on histone proteins. patsnap.comspandidos-publications.com This deacetylation leads to a more condensed chromatin structure, which generally represses gene transcription by making DNA less accessible to transcription factors. patsnap.compatsnap.com this compound, by inhibiting specific HDAC subtypes (HDAC1, HDAC2, HDAC3, and HDAC10), prevents the removal of these acetyl groups, resulting in the accumulation of acetylated histones, particularly histone H3 and H4. frontiersin.orgspandidos-publications.comnih.govnih.govspandidos-publications.com This hyperacetylation of histones leads to a more relaxed or "open" chromatin structure, facilitating the binding of transcription factors and promoting gene expression. patsnap.compatsnap.com Studies have shown that this compound treatment leads to increased levels of acetylated histone H3 at Lys9 and Lys18, and histone H4 at Lys8 in various cancer cell lines. nih.govnih.govspandidos-publications.comdovepress.com

| Cell Line (Source) | This compound Concentration | Treatment Duration | Observed Histone Acetylation Increase | Reference |

| DOHH2, SU-DHL4 (Follicular Lymphoma) | Varied | Time-dependent | Histones H3 and H4 | frontiersin.org |

| BEL-7402, HCC-9204 (Hepatocellular Carcinoma) | Varied | 24-48 h | Histone H3 | spandidos-publications.com |

| Multiple Myeloma Cells | Varied | 48 h | Histones H3 and H4 | spandidos-publications.comnih.gov |

| Latently Infected Cells, Primary CD4+ T Cells (HIV) | Not specified | Not specified | Histones H3 and H4 at HIV promoter | nih.gov |

| SKM-1, HEL (MDS and AML) | Varied | 24 h | Histone H3 at Lys9, Histone H4 at Lys8 | nih.gov |

| RPMI-8226, U266 (Multiple Myeloma) | Varied | 48 h | Histone H3 | spandidos-publications.com |

| HL60, NB4 (Leukemia) | 0.25-8 µM | Not specified | Acetylated histone H3 | nih.gov |

Reactivation of Tumor Suppressor Genes

In many cancers, tumor suppressor genes are silenced through epigenetic mechanisms, including aberrant histone deacetylation and DNA methylation. patsnap.comspandidos-publications.comtandfonline.com By inducing histone hyperacetylation, this compound can reverse the condensed chromatin structure at the promoter regions of these silenced genes, making them accessible for transcription and thus leading to their reactivation. patsnap.compatsnap.com This reactivation of tumor suppressor genes restores normal regulatory pathways that control cell proliferation, differentiation, and apoptosis. patsnap.com While the search results generally mention the reactivation of tumor suppressor genes as a key mechanism, specific examples of directly reactivated tumor suppressor genes by this compound are often discussed in the context of downstream effects like cell cycle arrest (e.g., p21) spandidos-publications.comnih.govnih.govfrontiersin.orge-century.us and apoptosis (e.g., Bax). nih.govnih.govspandidos-publications.com Studies suggest that this compound can upregulate p21 expression, which is a cyclin-dependent kinase inhibitor and a known tumor suppressor gene. spandidos-publications.comnih.govnih.govfrontiersin.orge-century.us

Global Transcriptomic Alterations Induced by this compound

This compound's impact on histone acetylation and other epigenetic targets leads to widespread changes in gene expression. patsnap.comchipscreen.com High-throughput RNA sequencing (RNA-seq) studies have revealed significant alterations in the transcriptome of cancer cells treated with this compound. nih.govnih.govnih.gove-century.us For instance, in transformed follicular lymphoma cells, this compound treatment resulted in thousands of significantly upregulated and downregulated genes. nih.gov Similarly, RNA-seq analysis in acute myeloid leukemia cells treated with this compound showed epigenetic regulation leading to the upregulation of differentiation-related pathways and suppression of pathways associated with cell replication and cell cycle progression. nih.gov In B-cell lymphoma cells, this compound treatment profoundly altered the transcriptome, with a substantial number of genes being significantly up or downregulated, including a notable downregulation of MYC and its downstream target genes in sensitive cell lines. nih.gove-century.us Pathway enrichment analyses of these differentially expressed genes have indicated that this compound affects several important biological processes, including DNA replication, MAPK signaling, PI3K/AKT signaling, and cell cycle regulation. frontiersin.orgnih.gov

| Cell Line (Source) | This compound Concentration | Treatment Duration | Upregulated Genes | Downregulated Genes | Key Affected Pathways (Examples) | Reference |

| DOHH2 (Follicular Lymphoma) | 5 µM | 24 h | 4114 | 2095 | DNA replication, MAPK signaling, PI3K/AKT signaling, Cell cycle regulation | frontiersin.orgnih.gov |

| R/R AML Cells (Acute Myeloid Leukemia) | Not specified | Not specified | Differentiation-related pathways | Cell replication, Cell cycle progression | Not explicitly listed beyond pathway types | nih.gov |

| JeKo-1 (B-cell Lymphoma, sensitive) | Not specified | Not specified | 3227 | 1865 | MYC pathway, MYC target genes | nih.gove-century.us |

| DB Cells (DLBCL) | Not specified | Not specified | 3510 | 2610 | Not explicitly listed in snippet | researchgate.net |

Modulation of Key Cellular Processes by this compound

Beyond its direct impact on gene expression, this compound modulates several key cellular processes critical for cancer cell survival and proliferation. patsnap.comchipscreen.compatsnap.com These include the regulation of the cell cycle, induction of apoptosis, and modulation of signaling pathways. patsnap.comchipscreen.compatsnap.com

Cell Cycle Regulation and Arrest

This compound has been shown to induce cell cycle arrest in various cancer cell lines, preventing uncontrolled cell proliferation. patsnap.compatsnap.comspandidos-publications.comnih.govnih.govfrontiersin.orge-century.us This arrest typically occurs at specific checkpoints in the cell cycle. patsnap.comspandidos-publications.comnih.govnih.govfrontiersin.orge-century.us

G0/G1 Phase Cell Cycle Arrest Mechanisms Induced by this compound

A common effect of this compound treatment is the induction of cell cycle arrest at the G0/G1 phase. spandidos-publications.comnih.govnih.govnih.govfrontiersin.orge-century.us This prevents cells from progressing from the resting or initial growth phase (G0/G1) into the DNA synthesis phase (S phase). spandidos-publications.comnih.govnih.gov The mechanisms underlying this G0/G1 arrest involve the modulation of key cell cycle regulatory proteins, particularly the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21. spandidos-publications.comnih.govnih.govfrontiersin.orge-century.us

Studies have demonstrated that this compound treatment leads to an increase in p21 expression at both the mRNA and protein levels. spandidos-publications.comnih.gove-century.us p21 is a potent inhibitor of cyclin-dependent kinases, such as cyclin E/Cdk2 and cyclin D/Cdk4 complexes, which are essential for the transition from G1 to S phase. spandidos-publications.com By upregulating p21, this compound effectively halts the cell cycle progression at the G1 checkpoint. spandidos-publications.comnih.govfrontiersin.orge-century.us

Furthermore, this compound's induction of G0/G1 arrest can be linked to the reactivation of tumor suppressor pathways, such as the p53-p21 axis. frontiersin.org this compound can lead to increased phosphorylated p53 and subsequent upregulation of p21. nih.govfrontiersin.org In some contexts, this compound has also been shown to downregulate cell cycle-promoting proteins like cyclin D1 and c-myc, further contributing to G0/G1 arrest. spandidos-publications.comnih.govnih.gove-century.us The specific mechanisms and the extent of G0/G1 arrest can vary depending on the cancer cell type. patsnap.comfrontiersin.org

| Cell Line (Source) | Observed Cell Cycle Effect | Key Mediators Involved (Examples) | Reference |

| BEL-7402, HCC-9204 (Hepatocellular Carcinoma) | G1 arrest, decreased S phase | Upregulation of p21 | spandidos-publications.com |

| RL, DOHH2, SU-DHL4, Karpas422 (Follicular Lymphoma) | G0/G1 arrest, reduced S phase | Potential involvement of p27, PI3K/AKT pathway modulation | frontiersin.org |

| Multiple Myeloma Cells | G0/G1 arrest | Decreased cyclin D1 and c-myc, increased phosphorylated p53 and p21 | spandidos-publications.comnih.gov |

| R/R AML Cells (Acute Myeloid Leukemia) | G0/G1 arrest | Upregulation of NR4A3/P21 axis | nih.gov |

| SKM-1, HEL (MDS and AML) | G0/G1 arrest | Upregulation of p21, downregulation of c-Myc | nih.gove-century.us |

| Breast Cancer Cells (MDR) | G0/G1 arrest | Upregulation of p21, activation of p53 | frontiersin.org |

| HL60, NB4 (Leukemia) | G0/G1 arrest | Induction of p21 expression | nih.gov |

G2/M Phase Cell Cycle Modulation by this compound

This compound has been shown to induce cell cycle arrest in various cancer cell lines, contributing to the inhibition of proliferation dovepress.comspandidos-publications.comfrontiersin.orgfrontiersin.orgspandidos-publications.comoncotarget.comnih.govbpsbioscience.comashpublications.orgfrontiersin.org. While G0/G1 arrest is a common response observed at lower concentrations or in specific cell types spandidos-publications.comspandidos-publications.comoncotarget.combpsbioscience.comportlandpress.com, modulation of the G2/M phase has also been reported, particularly in combination therapies or specific cancer models frontiersin.orgashpublications.orgfrontiersin.org.

For instance, in pancreatic cancer cells, this compound treatment was found to induce G1 arrest and upregulate the cyclin-dependent kinase inhibitor p21 dovepress.comspandidos-publications.comnih.gov. Studies in leukemia cells also indicated G1 arrest at low concentrations portlandpress.com. However, in multidrug-resistant breast cancer cells, this compound combined with doxorubicin (B1662922) significantly increased the percentage of cells in the G2/M phase frontiersin.org. Similarly, in peripheral T-cell lymphoma cell lines, combination treatment involving this compound caused G2/M cell cycle arrest ashpublications.org. Research in fluzoparib-resistant triple-negative breast cancer cells also demonstrated that this compound, alone or in combination, could arrest the cell cycle at the G2/M phase frontiersin.org.

This modulation of the cell cycle, including effects on the G2/M transition, is a key mechanism by which this compound inhibits the proliferation of malignant cells.

Apoptosis Induction in Malignant Cells

A significant anti-cancer effect of this compound is its ability to induce apoptosis, or programmed cell death, in various malignant cell types dovepress.comfrontiersin.orgspandidos-publications.comportlandpress.comnih.govnih.gov. This induction is often described as occurring in a caspase-dependent manner dovepress.comfrontiersin.orgspandidos-publications.comportlandpress.comnih.govnih.gov.

Intrinsic and Extrinsic Apoptotic Pathway Activation by this compound

This compound has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways in cancer cells mdpi.comportlandpress.comnih.govmdpi.com.

Activation of the intrinsic pathway is often characterized by mitochondrial dysfunction, the release of cytochrome c, and subsequent activation of caspases dovepress.comportlandpress.com. In leukemia cells, this compound induced caspase-dependent apoptosis through the generation of reactive oxygen species, leading to mitochondrial dysfunction and cytochrome c release dovepress.comportlandpress.com. In pancreatic cancer cells, this compound promoted mitochondrial pathway-dependent apoptosis spandidos-publications.comnih.gov. Combination studies in T-cell acute lymphoblastic leukemia cells showed that this compound, particularly in combination with apatinib, activated the mitochondria-mediated apoptosis pathway mdpi.com.

The extrinsic pathway involves the activation of death receptors on the cell surface mdpi.com. Studies in leukemia cells indicated that this compound treatment resulted in the cleavage of Bid, a protein involved in both intrinsic and extrinsic apoptotic signaling, suggesting activation of both pathways portlandpress.com. HDAC inhibitors, including this compound, can modulate the expression of death receptors and associated proteins, influencing sensitivity to extrinsic apoptotic signals mdpi.comnih.gov.

Caspase-Dependent Apoptosis Mechanisms of this compound

The induction of apoptosis by this compound is largely dependent on the activation of caspases, a family of proteases that play critical roles in executing the apoptotic program dovepress.comfrontiersin.orgspandidos-publications.comportlandpress.comnih.govnih.gov.

Research has demonstrated that this compound treatment leads to the cleavage and activation of initiator caspases, such as caspase-8 and caspase-9, and effector caspases, such as caspase-3 spandidos-publications.comportlandpress.comnih.gov. Cleavage of PARP (poly ADP-ribose polymerase), a downstream target of activated caspases, is also commonly observed following this compound exposure, serving as an indicator of apoptosis execution frontiersin.orgspandidos-publications.comfrontiersin.orgnih.govnih.gov.

Studies in multiple myeloma cells showed that this compound induced apoptosis in a caspase-dependent manner, with observed cleavage of caspase-8, caspase-9, caspase-3, and PARP spandidos-publications.comnih.gov. In leukemia cells, this compound potently induced caspase-dependent apoptosis portlandpress.com. Inhibition of caspases using a pan-caspase inhibitor was shown to block this compound-induced cell death, confirming the crucial role of caspases in this process portlandpress.com.

Regulation of Apoptosis-Related Proteins by this compound (e.g., Bax, Bcl-2, Caspase-3, p21, p27)

This compound modulates the expression and activity of several key proteins that regulate the balance between cell survival and death, particularly members of the Bcl-2 family and cell cycle regulators dovepress.comspandidos-publications.comfrontiersin.orgfrontiersin.orgspandidos-publications.comnih.govnih.govnih.govmdpi.comzju.edu.cnserbiosoc.org.rs.

This compound treatment has been shown to upregulate pro-apoptotic proteins such as Bax and downregulate anti-apoptotic proteins such as Bcl-2 and Mcl-1, thereby increasing the Bax/Bcl-2 ratio, which favors the induction of apoptosis dovepress.comspandidos-publications.comfrontiersin.orgspandidos-publications.comnih.govnih.govmdpi.com. For example, in pancreatic cancer cells, this compound treatment increased the ratio of Bax/Bcl-2 expression spandidos-publications.comnih.gov. In multiple myeloma cells, this compound upregulated the Bax/Bcl-2 ratio spandidos-publications.comnih.gov. Combination studies in T-cell acute lymphoblastic leukemia cells showed that this compound cooperated to downregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL and upregulate pro-apoptotic proteins like BAD mdpi.com.

Regarding caspases, this compound promotes the activation of caspase-3, a key executioner caspase in the apoptotic pathway spandidos-publications.comspandidos-publications.comnih.govnih.govnih.govserbiosoc.org.rs. Studies have shown increased levels of cleaved caspase-3 following this compound treatment in various cancer cell lines frontiersin.orgfrontiersin.orgspandidos-publications.comnih.govserbiosoc.org.rs.

This compound also influences cell cycle regulatory proteins, notably p21 and p27, which are cyclin-dependent kinase inhibitors that can halt cell cycle progression and are often associated with increased apoptosis sensitivity dovepress.comspandidos-publications.comfrontiersin.orgfrontiersin.orgspandidos-publications.comnih.govnih.gov. This compound has been shown to upregulate p21 expression in hepatocellular carcinoma and pancreatic cancer cells dovepress.comspandidos-publications.comnih.govnih.gov. In follicular lymphoma cells, this compound upregulated p27 frontiersin.org. Upregulation of p21 and p27 can contribute to cell cycle arrest, providing more time for DNA repair or triggering apoptosis if the damage is irreparable.

Here is a summary of the observed regulation of some apoptosis-related proteins by this compound in different cancer cell lines:

| Protein | Regulation by this compound | Cancer Cell Line Examples | Source |

| Bax | Upregulated | Pancreatic cancer, Multiple myeloma, Breast cancer | spandidos-publications.comfrontiersin.orgspandidos-publications.comnih.gov |

| Bcl-2 | Downregulated | Pancreatic cancer, Multiple myeloma, Breast cancer, T-ALL | spandidos-publications.comfrontiersin.orgspandidos-publications.comnih.govmdpi.com |

| Mcl-1 | Downregulated | Pancreatic cancer, Breast cancer | frontiersin.orgnih.govplos.org |

| Caspase-3 | Activated (Cleaved) | Pancreatic cancer, Multiple myeloma, Breast cancer, Tongue squamous carcinoma | spandidos-publications.comfrontiersin.orgfrontiersin.orgspandidos-publications.comnih.govnih.govnih.govserbiosoc.org.rs |

| Caspase-8 | Activated (Cleaved) | Multiple myeloma, Leukemia | spandidos-publications.comportlandpress.comnih.gov |

| Caspase-9 | Activated (Cleaved) | Multiple myeloma, Breast cancer, Hodgkin lymphoma | frontiersin.orgspandidos-publications.comoncotarget.comnih.gov |

| PARP | Cleaved | Follicular lymphoma, Multiple myeloma, Breast cancer, AML | frontiersin.orgspandidos-publications.comfrontiersin.orgnih.govnih.gov |

| p21 | Upregulated | Hepatocellular carcinoma, Pancreatic cancer, Breast cancer, Multiple myeloma | dovepress.comspandidos-publications.comfrontiersin.orgspandidos-publications.comnih.govnih.gov |

| p27 | Upregulated | Follicular lymphoma | frontiersin.org |

| Bid | Cleaved | Leukemia | portlandpress.com |

| BAD | Upregulated | T-ALL | mdpi.com |

| Bcl-xL | Downregulated | Breast cancer, T-ALL | frontiersin.orgmdpi.com |

Cellular Differentiation Promotion by this compound

In addition to inducing cell cycle arrest and apoptosis, this compound has been shown to promote cellular differentiation in certain cancer cell types, particularly in hematological malignancies patsnap.comchipscreen.comportlandpress.com. Differentiation can lead to a more mature, less proliferative phenotype, contributing to the anti-tumor effect.

Furthermore, research has explored the effects of this compound on bone marrow mesenchymal stromal cells (MSCs) from patients with myelodysplastic syndromes (MDS), showing that this compound can promote their osteogenic differentiation nih.gov. This suggests a potential role for this compound in modulating the bone marrow microenvironment, which is often dysregulated in hematological malignancies.

Perturbation of Oncogenic Signaling Pathways by this compound

This compound exerts its anti-tumor effects not only through direct epigenetic modulation but also by perturbing various oncogenic signaling pathways that are critical for cancer cell growth, survival, and proliferation dovepress.comspandidos-publications.comfrontiersin.orgbpsbioscience.comnih.govserbiosoc.org.rsashpublications.orghaematologica.org.

Several studies have reported that this compound can inhibit the PI3K/AKT and RAS/MAPK signaling pathways in various cancer cell lines, including colonic cancer and pancreatic cancer cells dovepress.comspandidos-publications.combpsbioscience.com. Inhibition of these pathways can lead to reduced cell proliferation and induction of cell cycle arrest dovepress.comspandidos-publications.com. In follicular lymphoma cells, this compound modulated PI3K/AKT signaling frontiersin.org. Combination studies in acute myeloid leukemia also highlighted that this compound could suppress PI3K/AKT signaling ashpublications.org.

The JAK2/STAT3 signaling pathway has also been identified as a target of this compound in certain cancers nih.govhaematologica.org. Inhibition of this pathway can contribute to reduced cell growth and increased apoptosis nih.govhaematologica.org.

Furthermore, this compound has been shown to affect ERK and mTOR signaling, which are involved in regulating cell proliferation and survival bpsbioscience.comserbiosoc.org.rs. In tongue squamous carcinoma cells, this compound inhibited cell viability and migration through effects on ERK and mTOR phosphorylation serbiosoc.org.rs. In colonic cancer cells, this compound reduced phosphorylated levels of AKT, mTOR, RAF, and ERK1/2 bpsbioscience.com.

Modulation of the c-Myc oncogene, which plays a role in cell proliferation and survival, has also been linked to this compound's mechanism of action spandidos-publications.comzju.edu.cnashpublications.org. This compound can decrease c-Myc expression in multiple myeloma cells spandidos-publications.com and suppress c-Myc signaling in acute myeloid leukemia ashpublications.org.

These findings indicate that this compound's anti-cancer activity is mediated, at least in part, by its ability to disrupt multiple aberrant signaling pathways that drive tumorigenesis.

Phosphoinositide 3-Kinase/AKT (PI3K/AKT) Signaling Pathway Inhibition

The PI3K/AKT pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation, and its aberrant activation is frequently observed in various cancers. frontiersin.org this compound has been demonstrated to inhibit the PI3K/AKT signaling pathway in several cancer cell lines, including colonic cancer, transformed follicular lymphoma (t-FL), gastric cancer, and chronic myeloid leukemia (CML) cells. dovepress.comfrontiersin.orgdovepress.comnih.gov This inhibition can lead to cell cycle arrest and suppression of proliferation. dovepress.comfrontiersin.org Studies have shown that this compound treatment results in a marked reduction in the expression of phosphorylated AKT (p-AKT) at Ser473 and Thr308, as well as PDK1, a kinase upstream of AKT. frontiersin.orgdovepress.com Downregulation of the PI3K/AKT pathway is considered a relevant mechanism underlying the antitumor activity of this compound in various cancer cell lines. frontiersin.org

Table 1: Effects of this compound on PI3K/AKT Pathway Components

| Cell Line Type | Observed Effect on PI3K/AKT Pathway | Key Proteins Affected (Decrease) | Reference |

| Colonic cancer cell lines | Inhibition | Not specified | dovepress.comtandfonline.com |

| Transformed Follicular Lymphoma | Downregulation | p-AKT (Ser473, Thr308), PDK1 | frontiersin.org |

| Gastric cancer cell lines | Inhibition | p-PI3K, p-AKT | dovepress.com |

| Chronic Myeloid Leukemia (K562) | Suppression | p-PI3K, p-AKT | nih.gov |

| Non-small cell lung cancer (NSCLC) | Inhibition | Not specified | jcancer.org |

Mitogen-Activated Protein Kinase (MAPK/Ras) Signaling Pathway Modulation

The MAPK/Ras pathway is another significant signaling route involved in regulating cell proliferation, differentiation, and survival. This compound has been shown to modulate the MAPK/Ras signaling pathway in various cancer cells. dovepress.comjcancer.orgspandidos-publications.com In colonic cancer cell lines, this compound inhibited the RAS/MAPK pathway, contributing to cell cycle arrest and suppressed proliferation. dovepress.comtandfonline.com this compound also suppressed the phosphorylation levels of proteins in the MAPK signaling pathway in NK/T-cell lymphoma cells. nih.govresearchgate.net

Janus Kinase/Signal Transducer and Activator of Transcription (JAK2/STAT3) Pathway Downregulation

The JAK2/STAT3 signaling pathway is frequently hyperactivated in many cancers and plays a crucial role in promoting cell growth, proliferation, and preventing apoptosis. nih.govspandidos-publications.comjcancer.org this compound has been found to inhibit the JAK2/STAT3 signaling pathway in several cancer types, including myelodysplastic syndromes (MDS), acute myeloid leukemia (AML), and diffuse large B-cell lymphoma (DLBCL). nih.govspandidos-publications.comjcancer.orgnih.govamegroups.org This inhibition is often accompanied by the upregulation of Suppressor of Cytokine Signaling 3 (SOCS3), a negative regulator of the JAK/STAT pathway. nih.govnih.govamegroups.org Downregulation of JAK2/STAT3 signaling by this compound leads to the inhibition of downstream targets such as c-Myc, Bcl-xL, and Mcl-1, which are involved in cell cycle progression and anti-apoptosis, ultimately contributing to cell cycle arrest and apoptosis. nih.govjcancer.orgnih.govamegroups.org

Table 2: Effects of this compound on JAK2/STAT3 Pathway Components

| Cell Line Type | Observed Effect on JAK2/STAT3 Pathway | Key Proteins Affected (Decrease) | Key Proteins Affected (Increase) | Reference |

| MDS and AML cells | Downregulation | JAK2, pJAK2, STAT3, pSTAT3, c-Myc, Bcl-xL, Mcl-1 | SOCS3 | nih.govnih.govamegroups.org |

| Acute monocytic leukemia | Downregulation | JAK2, STAT3, c-Myc | Bax, Caspase-3 | jcancer.org |

| DLBCL | Inhibition | STAT3, Bcl-2 | Not specified | researchgate.net |

NOTCH1/NFATC1 Signaling Pathway Disruption

The NOTCH1 and NFATC1 signaling pathways are involved in various cellular processes, including cell proliferation and immune regulation. This compound has been shown to inhibit the activation of the NOTCH1 and NFATC1 signaling pathways in ABC-type diffuse large B-cell lymphoma (DLBCL) cell lines. nih.govresearchgate.netresearchgate.nettandfonline.comorcid.org This disruption contributes to the inhibition of DLBCL cell activity. nih.govresearchgate.netresearchgate.net

ATM-Chk2-p53-p21 Signaling Pathway Activation

The ATM-Chk2-p53-p21 pathway is a critical DNA damage response pathway that can induce cell cycle arrest and apoptosis. This compound has been shown to activate this pathway in certain cancer cell types, such as NK/T-cell lymphoma and multiple myeloma cells. researchgate.netnih.govresearchgate.netnih.govuni-freiburg.dee-century.us Activation of this pathway by this compound leads to increased levels of phosphorylated p53 and p21, which are key regulators of cell cycle progression. dovepress.comnih.gov This activation contributes to G0/G1 cell cycle arrest and the induction of apoptosis. dovepress.comnih.govnih.gov

Table 3: Effects of this compound on ATM-Chk2-p53-p21 Pathway Components

| Cell Line Type | Observed Effect on ATM-Chk2-p53-p21 Pathway | Key Proteins Affected (Increase) | Reference |

| NK/T-cell lymphoma cells | Activation | p-p53, p21 | researchgate.netnih.govresearchgate.netnih.govuni-freiburg.dee-century.us |

| Colonic cancer cell lines | Activation | p53, phosphorylated-P53, P21 | dovepress.com |

| Pancreatic cancer | Upregulation | p21 | spandidos-publications.comspandidos-publications.com |

| Multiple Myeloma cells | Increase | phosphorylated-cellular tumor antigen p53, p21 | nih.gov |

Effects of this compound on Non-Histone Protein Acetylation and Function

Beyond its well-established role in histone acetylation, this compound also influences the acetylation status of various non-histone proteins, thereby modulating their function and impacting diverse cellular processes. nih.govresearchgate.net This includes effects on proteins involved in signaling pathways, protein degradation, and immune responses. For instance, studies have indicated that this compound's inhibitory effects on certain pathways, such as NF-κB, may be a result of direct effects on pathway-associated non-histone proteins rather than solely through histone acetylation-mediated gene regulation. spandidos-publications.com this compound has also been shown to promote the degradation of the anti-apoptotic protein Mcl-1 through the ubiquitin-proteasome pathway, which involves the ubiquitination of Mcl-1. plos.org This degradation is accompanied by an increase in the acetylated level of Mcl-1. plos.org Furthermore, research suggests that this compound can affect non-histone proteins like HSP90, NF-κB, and AP-1, showing mechanistically superior effects compared to other HDAC inhibitors in some contexts. nih.gov The modulation of non-histone protein acetylation by this compound contributes to its diverse cellular effects, including the inhibition of aerobic metabolism and induction of cell growth arrest in pancreatic cancer cells by promoting Mcl-1 degradation. plos.org

Preclinical Investigations of Chidamide

In Vitro Anti-Tumor Efficacy Studies of Chidamide

In vitro studies using various cancer cell lines have shown that this compound possesses potent anti-proliferative and pro-apoptotic effects. nih.govdovepress.comspandidos-publications.comfrontiersin.orgspandidos-publications.com

Efficacy across Diverse Cancer Cell Lines

This compound has demonstrated efficacy across a broad spectrum of cancer cell lines, encompassing both hematological malignancies and solid tumors. dovepress.comnih.govresearchgate.netspandidos-publications.com

In hematological malignancies, this compound has shown promising activity. In vitro studies revealed that this compound can inhibit proliferation and induce apoptosis in lymphoid and hematologic tumor cells. nih.govnih.gov It has demonstrated efficacy in cell lines derived from peripheral T-cell lymphoma (PTCL), multiple myeloma (MM), acute leukemia, and myelodysplastic syndrome. nih.govresearchgate.netnih.gov For instance, this compound induced caspase-dependent apoptosis in leukemia cell lines. dovepress.com In multiple myeloma cells, this compound inhibited proliferation and invasion and induced apoptosis and cell cycle arrest by increasing the levels of caspase family proteins, p21, and p27. nih.govhaematologica.org Studies in transformed follicular lymphoma (t-FL) cell lines showed that this compound dose-dependently inhibited cell proliferation, caused G0/G1 cycle arrest, and triggered apoptosis. frontiersin.org

This compound has also exhibited anti-tumor activity in various solid tumor cell lines. dovepress.comnih.govresearchgate.netspandidos-publications.com It has been tested in cell lines from breast cancer, pancreatic cancer, colorectal cancer, hepatocellular carcinoma, and non-small cell lung cancer (NSCLC). dovepress.comspandidos-publications.comspandidos-publications.comjcancer.orgnih.gov In pancreatic cancer cell lines, this compound suppressed cell proliferation and induced early apoptosis in a dose-dependent manner. spandidos-publications.com In hepatocellular carcinoma cells, this compound upregulated the cyclin-dependent kinase inhibitor P21, leading to cell cycle arrest. dovepress.comspandidos-publications.com Studies in colorectal cancer cell lines indicated that this compound inhibited the PI3K/AKT and RAS/MAPK signaling pathways, leading to cell cycle arrest and suppression of proliferation. dovepress.com this compound has also shown inhibitory effects on sarcoma cell lines, suppressing proliferation in a dose-dependent manner. bmj.com

Here is a table summarizing some in vitro efficacy data (IC50 values) where available from the search results. Note that IC50 values can vary significantly based on cell line, treatment duration, and experimental conditions.

| Cancer Type | Cell Line(s) | Effect Observed | Key Findings / Mechanism | IC50 Range (µM) | Source |

| Hematological | Lymphoid/Hematologic Tumors | Inhibition of proliferation, apoptosis induction | Cell cycle arrest, regulation of apoptotic proteins. nih.gov | Not specified | nih.govnih.gov |

| Multiple Myeloma | MM cell lines, patient cells | Inhibition of proliferation and invasion, apoptosis | Increased caspase family proteins, p21, p27; modulated SDHA. nih.govhaematologica.org | Not specified | nih.govhaematologica.org |

| Transformed FL | t-FL cell lines | Dose-dependent inhibition of proliferation, apoptosis | G0/G1 cycle arrest, caspase-dependent apoptosis, PI3K-AKT pathway modulation. frontiersin.orgnih.gov | 4.5 - 30 (24h) | nih.gov |

| Hepatocellular Carcinoma | BEL-7402, HCC-9204, others | Inhibition of cell growth, apoptosis | Up-regulation of p21, G1 cell cycle arrest. dovepress.comspandidos-publications.com | 1 - 13 | spandidos-publications.com |

| Pancreatic Cancer | PaTu8988, others | Suppression of proliferation, apoptosis induction | Increased Bax/Bcl-2 ratio, decreased type I HDACs and p21. dovepress.comspandidos-publications.com | Not specified | dovepress.comspandidos-publications.com |

| Colorectal Cancer | Colon cancer cell lines | Suppression of proliferation | Inhibition of PI3K/AKT and RAS/MAPK pathways, cell cycle arrest. dovepress.com | Not specified | dovepress.com |

| NSCLC | HCC827, H661, Calu-3 | Inhibition of proliferation, apoptosis | Synergistic effect with crizotinib, decreased c-MET mRNA methylation. nih.gov | Not specified | nih.gov |

| Sarcoma | HT-1080, SK-LMS-1, T778 | Suppression of proliferation | Dose-dependent inhibition, decreased HDAC1, 2, 3 expression. bmj.com | Not specified | bmj.com |

Synergy of this compound with Conventional Chemotherapeutic Agents

Preclinical studies have demonstrated that this compound can synergize with conventional chemotherapeutic agents, potentially enhancing their anti-tumor effects. dovepress.comnih.govwjgnet.com this compound has shown synergistic effects with gemcitabine (B846) in pancreatic cancer cells, enhancing cell growth arrest and apoptosis. dovepress.com This synergy was attributed to the downregulation of the antiapoptotic protein MCL-1, loss of mitochondrial membrane potential, increased DNA double-strand breaks, S phase arrest, and suppression of CHK1 expression. dovepress.com In non-small cell lung cancer cell lines, this compound synergized with carboplatin (B1684641) in suppressing cellular proliferation. dovepress.com this compound combined with doxorubicin (B1662922) showed significant cytotoxicity in multidrug-resistant breast cancer cells. frontiersin.org The combination of this compound and conventional chemotherapy has also shown potential in treating lymphomas, enhancing the sensitivity of lymphoma cells to chemotherapy and potentially reversing chemoresistance. nih.govwjgnet.com Synergy has also been observed with lenalidomide (B1683929) and bortezomib (B1684674) in multiple myeloma cells under most concentrations tested in vitro. nih.gov

This compound-Mediated Reversal of Drug Resistance Mechanisms (e.g., DNA Damage Repair Pathway Modulation, Epithelial-Mesenchymal Transition)

This compound has shown potential in reversing drug resistance mechanisms in cancer cells. chipscreen.comamegroups.orgfrontiersin.org It can reverse the epithelial-mesenchymal transition (EMT) of tumor cells through epigenetic regulatory mechanisms, which may play a role in restoring sensitivity to drug-resistant tumor cells. chipscreen.comamegroups.org In triple-negative breast cancer (TNBC) cells resistant to the PARP inhibitor fluzoparib (B607573), this compound reversed resistance by reducing the expression levels of RAD51 and MRE11, key proteins involved in DNA damage repair. frontiersin.orgresearchgate.net This combination also arrested the cell cycle at the G2/M phase and induced apoptosis. frontiersin.orgresearchgate.net this compound combined with doxorubicin was found to reverse multidrug resistance in breast cancer, potentially through p53-driven cell cycle arrest and apoptosis induction. frontiersin.org this compound can also enhance the sensitivity of NSCLC cells to crizotinib, a tyrosine kinase inhibitor, in a c-MET expression-dependent manner. nih.gov

In Vivo Anti-Tumor Activity of this compound in Animal Models

Preclinical studies in animal models have provided in vivo evidence of this compound's anti-tumor activity. spandidos-publications.comfrontiersin.orgjcancer.orgnih.govbmj.comresearchgate.nettandfonline.comresearchgate.net In pancreatic cancer murine models, this compound administration significantly inhibited tumor growth and induced tumor cell apoptosis. spandidos-publications.com In xenograft models of transformed follicular lymphoma, this compound treatment resulted in obvious tumor growth inhibition with no fatal toxicity observed at the tested dose. frontiersin.org Studies in NSCLC xenograft models demonstrated that this compound monotherapy and co-treatment with icotinib (B1223) showed anti-tumor activity against EGFR-mutant, EGFR-TKI-resistant tumors. jcancer.org In a nude mouse model of patient-derived diffuse large B-cell lymphoma (DLBCL), this compound significantly repressed tumor growth. tandfonline.com In vivo studies using a fluzoparib-resistant TNBC xenograft model showed that this compound combined with fluzoparib significantly inhibited the proliferation, migration, and invasiveness of drug-resistant cells and restored fluzoparib sensitivity. frontiersin.orgresearchgate.net this compound has also demonstrated anti-tumor activity in a murine model of sarcoma, both as a single agent and in combination with an anti-PD-1 antibody. bmj.com Furthermore, in a disseminated murine model of multiple myeloma, this compound not only partially decreased the tumor burden but also prevented tumor-associated bone loss. haematologica.org

Here is a table summarizing some in vivo anti-tumor activity findings:

| Cancer Type | Animal Model | Treatment(s) | Key Findings | Source |

| Pancreatic Cancer | Pancreatic tumor murine model | This compound | Significantly inhibited tumor growth, induced tumor cell apoptosis. spandidos-publications.com | spandidos-publications.com |

| Transformed FL | CB17/Icr-Prkdcscid/IcrlcoCrl mouse xenograft | This compound (10 mg/kg/day orally) | Obvious tumor growth inhibition, no fatal toxicity observed. frontiersin.org | frontiersin.org |

| NSCLC | BALB/c nude mice xenografts (HCC827IR, H1975) | This compound alone or + icotinib | Antitumor activity against EGFR-mutant, EGFR-TKI-resistant tumors; inhibited tumor growth. jcancer.org | jcancer.org |

| DLBCL | Patient-derived DLBCL xenograft nude mouse | This compound (20 mg/kg daily for 21 days) | Significantly repressed tumor growth, significantly reduced tumor volume and mass. tandfonline.com | tandfonline.com |

| Triple-Negative Breast Cancer | Fluzoparib-resistant TNBC xenograft mouse | This compound + fluzoparib | Significantly inhibited proliferation, migration, invasiveness; restored fluzoparib sensitivity; inhibited RAD51 and MRE11 expression. frontiersin.orgresearchgate.net | frontiersin.orgresearchgate.net |

| Sarcoma | Immunocompetent murine model (MCA205 cells) | This compound (12.5 mg/kg) alone or + anti-PD-1 | Decreased tumor growth (alone and in combination). bmj.com | bmj.com |

| Multiple Myeloma | Disseminated murine model | This compound | Partially decreased tumor burden, prevented tumor-associated bone loss. haematologica.org | haematologica.org |

| Laryngeal Cancer | Animal experiments | This compound | Significant antitumour activity against xenografts. researchgate.net | researchgate.net |

This compound Efficacy in Xenograft Models of Tumor Growth Inhibition

This compound has demonstrated antitumor activity in various xenograft models. In a murine xenograft model of colonic cancer, this compound treatment led to increased levels of P53, phosphorylated-P53, and P21, while suppressing cyclin-dependent kinase 4 expression in tumor cells. dovepress.com The treatment also inhibited signaling through the AKT, mTOR, RAF, and ERK1/2 pathways. dovepress.com

In a transformed follicular lymphoma (t-FL) tumor xenograft model using DOHH2 cells, oral administration of this compound (10 mg/kg/day) for three weeks resulted in obvious tumor growth inhibition compared to the vehicle control group. nih.gov This inhibition was observed after 13 days of treatment and occurred with no fatal toxicity. nih.gov Immunohistochemical staining of tumor tissues from this compound-treated mice showed decreased levels of Ki-67 and PCNA, indicating reduced proliferation. nih.gov Western blot analysis revealed that this compound suppressed the PDK1-Akt-P27-CDK2 signaling pathway in vivo, consistent with in vitro findings. nih.gov Specifically, treated mice showed significantly reduced p-PDK1 expression and markedly increased expression of P27, cleaved caspase-3, and cleaved PARP. nih.gov

Studies in non-small cell lung cancer (NSCLC) xenograft models also showed the antitumor activity of this compound. nih.gov In HCC827IR xenograft models, this compound monotherapy significantly inhibited tumor growth compared to vehicle or icotinib-treated groups. nih.gov

In pancreatic cancer xenograft models, this compound administration significantly inhibited tumor growth and induced tumor cell apoptosis in a dose-dependent manner. spandidos-publications.com This was associated with decreased expression of type I HDACs and p21, and promotion of mitochondrial apoptosis pathway-dependent cell apoptosis by regulating the ratio of Bax/Bcl-2 and uncleaved Caspase-3. spandidos-publications.com

The following table summarizes findings on this compound monotherapy in selected xenograft models:

| Xenograft Model (Cell Line) | Species | Treatment Regimen | Key Findings | Source |

| Colonic Cancer | Murine | This compound (Monotherapy) | Increased P53, phosphorylated-P53, P21; suppressed cyclin-dependent kinase 4; blocked AKT, mTOR, RAF, ERK1/2 pathways. | dovepress.com |

| Transformed Follicular Lymphoma (DOHH2) | Mouse | This compound (10 mg/kg/day) | Obvious tumor growth inhibition; decreased Ki-67, PCNA; suppressed PDK1-Akt-P27-CDK2 pathway; increased P27, cleaved caspase-3, cleaved PARP. | nih.gov |

| NSCLC (HCC827IR) | BALB/c nude mouse | This compound (25mg/kg, 3x/week) | Significantly inhibited tumor growth. | nih.gov |

| Pancreatic Cancer | Murine | This compound (Dose-dependent) | Significantly inhibited tumor growth; induced apoptosis; decreased type I HDACs, p21; regulated Bax/Bcl-2 ratio. | spandidos-publications.com |

Synergistic Efficacy of this compound in Combination Therapy Regimens In Vivo

Preclinical studies have extensively investigated the synergistic potential of this compound in combination with other therapeutic agents in vivo.

In a murine xenograft model of colonic cancer, the combination of this compound and 5-fluorouracil (B62378) increased levels of P53, phosphorylated-P53, and P21, while suppressing cyclin-dependent kinase 4 expression in tumor cells. dovepress.com This combination also blocked signaling via the AKT, mTOR, RAF, and ERK1/2 pathways. dovepress.com

In NSCLC xenograft models, co-administration of this compound and icotinib demonstrated marked tumor shrinkage in H1975 xenograft models, which were resistant to EGFR-TKIs. nih.gov Monotherapy with either this compound or icotinib resulted in only a marginal decrease in tumor volume in this model. nih.gov

The combination of this compound and fluzoparib, a PARP inhibitor, significantly inhibited the proliferation, migration, and invasiveness of fluzoparib-resistant triple-negative breast cancer (TNBC) cells in xenograft models and restored fluzoparib sensitivity. frontiersin.org The combination treatment significantly inhibited the expression of the drug resistance genes RAD51 and MRE11, arrested the cell cycle at the G2/M phase, and induced cell apoptosis. frontiersin.org The antitumor effects of the combination were greater than those of either single drug in the xenograft models. frontiersin.org In a TNBC mouse model using MDA-MB-231 cells, the combination of this compound and PFI-1 (a BET inhibitor) elicited a synergistic effect on tumor growth, resulting in lower tumor volume compared to monotherapy groups. ajol.info This combination also suppressed p-STAT3 levels in vivo. ajol.info

Studies in gastric cancer xenograft models showed that the combination of low-dose this compound and bortezomib (a proteasome inhibitor) significantly inhibited tumor growth compared to PBS or low doses of each drug alone. dovepress.com This combination also inhibited the proliferation, migration, and invasion of gastric cancer cell lines in vitro and induced apoptosis. dovepress.com

In a patient-derived xenograft (PDX) model of acute myeloid leukemia (AML), a triple combination of venetoclax (B612062), this compound, and azacitidine showed synergy in AML leukemia stem cell-like cells and the PDX model. ashpublications.org

Combining this compound with PD-1 blockade in an immunocompetent murine model of soft tissue sarcoma resulted in enhanced survival and increased antitumor activity compared with single therapy and untreated groups. bmj.com this compound was found to upregulate PD-L1 expression in sarcoma in vitro and in vivo, increase the infiltration of CD8+ T cells, and reduce myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment. bmj.com

The synergistic anti-multiple myeloma (MM) activities between this compound and bortezomib have been observed in preclinical studies. jcancer.org In MM xenograft mice treated with the combination of this compound and bortezomib, decreased tumor growth was observed compared to mice treated with single drugs. jcancer.org

The following table summarizes findings on this compound in selected in vivo combination therapy regimens:

| Xenograft Model (Cell Line) | Combination Therapy | Key Findings | Source |

| Colonic Cancer | This compound + 5-fluorouracil | Increased P53, phosphorylated-P53, P21; suppressed cyclin-dependent kinase 4; blocked AKT, mTOR, RAF, ERK1/2 pathways. | dovepress.com |

| NSCLC (H1975) | This compound + Icotinib | Marked tumor shrinkage. | nih.gov |

| TNBC (HCC1937-FR) | This compound + Fluzoparib | Significantly inhibited proliferation, migration, invasiveness; restored fluzoparib sensitivity; inhibited RAD51, MRE11; arrested cell cycle at G2/M; induced apoptosis. | frontiersin.org |

| TNBC (MDA-MB-231) | This compound + PFI-1 | Synergistic effect on tumor growth; suppressed p-STAT3 levels. | ajol.info |

| Transformed Follicular Lymphoma (SU-DHL4) | This compound + Venetoclax | Significantly reduced tumor burden; extended overall survival; disrupted mitochondrial membrane potential; modulated Wnt signaling pathway. | nih.gov |

| Gastric Cancer (MGC-803) | This compound + Bortezomib | Significantly inhibited tumor growth; inhibited proliferation, migration, invasion; induced apoptosis. | dovepress.com |

| AML (PDX model) | This compound + Venetoclax + Azacitidine | Synergy in AML LSCs-like cells and PDX model. | ashpublications.org |

| Soft Tissue Sarcoma (MCA205) | This compound + anti-PD-1 antibody | Enhanced survival; increased antitumor activity; upregulated PD-L1; increased CD8+ T cell infiltration; reduced MDSCs. | bmj.com |

| Multiple Myeloma (ARP-1) | This compound + Bortezomib | Decreased tumor growth; synergistic anti-MM activity. | jcancer.org |

Clinical Development and Translational Research of Chidamide

Early Phase Clinical Studies of Chidamide (Phase I/Ib): Pharmacodynamic Assessments

Early-phase clinical trials were crucial in establishing the foundational safety, pharmacokinetic (PK), and pharmacodynamic (PD) profiles of this compound. A Phase I study involving patients with advanced solid tumors and lymphomas evaluated oral this compound administered either twice or three times weekly. nih.gov Pharmacodynamic assessments in this trial revealed a significant induction of histone H3 acetylation in peripheral white blood cells following a single dose, confirming the drug's mechanism of action as an HDAC inhibitor. nih.gov The pharmacokinetic analysis showed a half-life (t½) of 16.8–18.3 hours and a time to maximum concentration (Tmax) of 1-2 hours in most cases, with dose-related increases in maximum concentration (Cmax) and area under the curve (AUC). nih.gov These favorable PK and PD profiles, along with preliminary anti-tumor activity, supported further clinical development. nih.gov

Phase II/III Clinical Trials of this compound in Specific Malignancies

Following the promising results from early studies, this compound advanced into Phase II and III trials focusing on specific types of cancer where HDAC inhibition was hypothesized to be a viable therapeutic strategy.

Another Phase IIb study of tucidinostat (B48606) (this compound) in patients with R/R PTCL reported an ORR of 46%, with a complete response rate of 11% (5 of 46 patients). haematologica.org The AITL subtype again showed a high response rate at 88%. haematologica.org The median PFS was 5.6 months, and the median OS was 22.8 months. haematologica.org

In the frontline setting, a Phase II study (SWIFT study) is evaluating this compound in combination with the CHOP regimen (cyclophosphamide, doxorubicin (B1662922), vincristine, and prednisone) for previously untreated PTCL with a T follicular helper phenotype (PTCL-TFH). ashpublications.org Preliminary results in 14 evaluable patients, all with the AITL subtype, showed an impressive ORR of 85.7% and a CR rate of 71.4%. ashpublications.org Furthermore, a Phase III trial investigating the addition of this compound and azacitidine to CHOP (AC-CHOP) for untreated PTCL showed a trend toward a higher CR rate (55.0% vs. 26.7%) compared to CHOP alone, although the difference in ORR was not statistically significant (60.0% vs. 53.3%). ashpublications.org

| Trial Phase | Patient Population | Treatment | Key Findings |

| Phase II | R/R PTCL | This compound Monotherapy | ORR: 28%; CR/CRu: 14%; Median PFS: 2.1 months; Median OS: 21.4 months. h1.conih.govresearchgate.net |

| Phase IIb | R/R PTCL | This compound Monotherapy | ORR: 46%; CR: 11%; Median PFS: 5.6 months; Median OS: 22.8 months. haematologica.org |

| Phase II | Untreated PTCL-TFH | This compound + CHOP | (Preliminary) ORR: 85.7%; CR: 71.4%. ashpublications.org |

| Phase III | Untreated PTCL | This compound + Azacitidine + CHOP vs. CHOP | ORR: 60.0% vs. 53.3%; CR: 55.0% vs. 26.7%. ashpublications.org |

In hormone receptor-positive (HR+) advanced breast cancer, an exploratory clinical study combining this compound with exemestane (B1683764) for patients who had progressed on previous endocrine therapy showed promising efficacy. nih.gov The combination yielded an ORR of 20% and a median PFS of 7.6 months. nih.gov A subsequent pilot study preceding a Phase III trial confirmed these findings, reporting a median PFS of 7.6 months in 18 evaluable patients. asco.org The Phase III ACE trial later demonstrated that this compound plus exemestane significantly improved PFS compared to placebo plus exemestane in postmenopausal patients with HR-positive, HER2-negative advanced breast cancer who had progressed on prior endocrine therapy. nih.gov

For triple-negative breast cancer (TNBC), a Phase II single-arm study investigated this compound in combination with cisplatin (B142131) for metastatic TNBC. amegroups.orgnih.govresearchgate.net The study enrolled 16 patients, and in the 15 evaluable patients, the confirmed ORR was 26.67%. amegroups.orgnih.gov The median PFS was 9.8 weeks. amegroups.orgnih.govresearchgate.net The study did not meet its predefined efficacy criteria to proceed to the next stage, suggesting that the addition of this compound did not significantly improve the efficacy of cisplatin in this setting. amegroups.orgnih.gov

| Trial Phase | Breast Cancer Subtype | Treatment | Key Findings |

| Exploratory | HR+ Advanced | This compound + Exemestane | ORR: 20%; Median PFS: 7.6 months. nih.gov |

| Phase III (ACE) | HR+/HER2- Advanced | This compound + Exemestane | Significantly improved PFS vs. placebo + exemestane. nih.gov |

| Phase II | Metastatic TNBC | This compound + Cisplatin | ORR: 26.67%; Median PFS: 9.8 weeks. amegroups.orgnih.gov |

The efficacy of this compound has also been explored in diffuse large B-cell lymphoma (DLBCL). A multicenter, single-arm, Phase II trial (TRUST) evaluated this compound combined with the R-GemOx regimen (rituximab, gemcitabine (B846), and oxaliplatin) in transplantation-ineligible patients with R/R DLBCL. nih.gov The study enrolled 54 patients and reported an ORR of 59.3%. nih.gov With a median follow-up of 38.1 months, the median PFS was 7.4 months, and the median OS was 23.9 months. nih.gov Another study focused on R/R DLBCL patients with MYC positivity, combining this compound with Bruton tyrosine kinase (BTK) inhibitors. ashpublications.org In 12 enrolled patients, the best ORR was 66.67%, with 50% achieving a complete response. ashpublications.org

| Trial Phase | Patient Population | Treatment | Key Findings |

| Phase II (TRUST) | R/R DLBCL (transplant-ineligible) | This compound + R-GemOx | ORR: 59.3%; Median PFS: 7.4 months; Median OS: 23.9 months. nih.gov |

| Retrospective Study | R/R DLBCL with MYC+ | This compound + BTK inhibitors | ORR: 66.67%; CR: 50%. ashpublications.org |

In the treatment of extranodal natural killer/T-cell lymphoma (ENKTL), this compound has been tested in combination with immunotherapy and chemotherapy. A Phase Ib/II study (SCENT trial) combined this compound with the anti-PD-1 antibody sintilimab for R/R ENKTL. nih.gov The intention-to-treat population (n=37) had an ORR of 59.5% and a CR rate of 48.6%. nih.gov The median PFS was 23.2 months, and the median OS was 32.9 months. nih.gov

For newly diagnosed, early-stage ENKTL, the SCENT-2 trial, a Phase II study, evaluated two cycles of sintilimab plus this compound followed by the P-GemOx regimen. ascopubs.org Preliminary results in 46 evaluable patients after the initial two cycles showed an ORR of 78.2% and a CR rate of 60.3%. ascopubs.org After the chemotherapy portion, the CRR was 95.2% among 42 response-evaluable patients. ascopubs.org Another Phase II trial for stages I/II ENKTL used a combination of this compound, tislelizumab, and pegaspargase with radiotherapy. nih.gov Among 28 patients evaluated before radiation, the ORR was 89.3% and the CRR was 71.4%. nih.gov

| Trial Phase | Patient Population | Treatment | Key Findings |

| Phase Ib/II (SCENT) | R/R ENKTL | This compound + Sintilimab | ORR: 59.5%; CR: 48.6%; Median PFS: 23.2 months. nih.gov |

| Phase II (SCENT-2) | Newly Diagnosed Early-Stage ENKTL | This compound + Sintilimab then P-GemOx | (Preliminary) Post-induction CRR: 60.3%; Post-chemo CRR: 95.2%. ascopubs.org |

| Phase II | Stage I/II ENKTL | This compound + Tislelizumab + Pegaspargase + Radiotherapy | Pre-radiation ORR: 89.3%; Pre-radiation CRR: 71.4%. nih.gov |

Preclinical studies have indicated that this compound can induce G0/G1 arrest and apoptosis in myelodysplastic syndromes (MDS) cell lines, suggesting its potential utility in treating MDS. nih.govashpublications.org Research has also shown a synergistic effect when combining this compound with cytarabine in MDS cells. nih.gov

| Trial Phase | Patient Population | Treatment | Key Findings |

| Phase II | Relapsed AML/MDS post-transplant | CCAG regimen + DLI | CR: 45%; 1-year OS: 56.7%. researchgate.net |

| Prospective Study | R/R AML | CDCAG-VEN regimen | 1-year OS: 63.3% (vs. 35.1% in historical control). nih.gov |

Neuroblastoma

The clinical investigation of this compound in pediatric solid tumors, specifically neuroblastoma, has been limited but has shown potential in preclinical models. Neuroblastoma is a common extracranial solid tumor in children, and novel therapeutic strategies are needed for recurrent or refractory cases. Histone deacetylase (HDAC) inhibitors, as a class of drugs, have demonstrated the ability to inhibit proliferation, promote cell cycle arrest, and induce apoptosis in neuroblastoma cell lines.

A significant step in the clinical evaluation of this compound for this indication is a Phase I trial (NCT05338541) designed to assess its combination with oral etoposide (B1684455) in pediatric patients with refractory or recurrent neuroblastoma. nih.govresearchgate.netdovepress.comnih.gov This study aimed to determine the maximum tolerated dose (MTD) of this compound when used alongside a standard chemotherapy agent. The trial enrolled 31 patients with a median age of 7 years. nih.govresearchgate.netdovepress.com The findings established an MTD for this compound in this combination, and while no objective responses were observed, the regimen was noted for achieving prolonged disease stability in some patients, suggesting a potential role that warrants further investigation, particularly in the context of minimal residual disease. nih.govresearchgate.netdovepress.com

Clinical Efficacy of this compound in Combination Therapeutic Strategies

This compound's mechanism of action, involving the epigenetic modulation of gene expression, provides a strong rationale for its use in combination with other anticancer agents. This approach aims to create synergistic effects, overcome resistance mechanisms, and enhance therapeutic efficacy across a range of malignancies.

The integration of this compound with conventional chemotherapy has been explored to enhance cytotoxic effects and overcome drug resistance. Preclinical studies have indicated that this compound can act synergistically with DNA-damaging agents like cisplatin. However, clinical outcomes have varied.

In a phase II study involving patients with metastatic triple-negative breast cancer (TNBC), the addition of this compound to cisplatin did not demonstrate an improvement in efficacy, leading to the trial's discontinuation. amegroups.org

Conversely, in pediatric patients with refractory or recurrent neuroblastoma, a phase I trial combining this compound with oral etoposide established a tolerable dose and noted prolonged disease stability, indicating a potential benefit in this specific context. nih.govresearchgate.netdovepress.com

The table below summarizes the findings from a key clinical trial integrating this compound with chemotherapy.

| Trial Identifier | Cancer Type | Combination Agent | Key Findings |

| NCT05338541 | Refractory/Recurrent Neuroblastoma | Etoposide | MTD of this compound established at 14 mg/m²/d twice weekly. No objective responses, but prolonged disease stability was observed. nih.govresearchgate.netdovepress.com |

A significant area of success for this compound has been its combination with endocrine therapy for hormone receptor-positive (HR+), HER2-negative breast cancer. Resistance to endocrine therapy is a major clinical challenge, and this compound has been shown to potentially reverse this by modulating the estrogen receptor pathway.

The landmark phase III ACE trial demonstrated that combining this compound with the aromatase inhibitor exemestane significantly improved progression-free survival (PFS) in postmenopausal patients with HR+, HER2-negative advanced breast cancer who had progressed on prior endocrine therapy. nih.gov

A subsequent real-world, multicenter study confirmed these findings, analyzing 157 patients treated with this compound in combination with various endocrine agents, most commonly aromatase inhibitors. nih.gov The study reported a median PFS of 4.2 months, an objective response rate (ORR) of 7.5%, and a clinical benefit rate (CBR) of 31.3%, reinforcing the efficacy of this combination in a real-world setting. nih.gov

The data from the real-world study is presented below.

| Patient Cohort | Median PFS (95% CI) | ORR | CBR |

| 157 MBC Patients | 4.2 months (3.8–4.5) | 7.5% | 31.3% |

The immunomodulatory properties of this compound make it a promising partner for immune checkpoint inhibitors (ICIs). Preclinical research suggests that this compound can enhance anti-tumor immunity by upregulating genes related to adaptive immune responses and promoting T-cell recognition of tumor cells. dovepress.comnih.gov

In preclinical models of NK/T-cell lymphoma, the combination of this compound with a humanized PD-1 antibody resulted in significant tumor rejection and a strong synergistic effect. nih.gov The tumor inhibition rate for the combination was 85.7% in one model and 64.6% in another, substantially higher than either agent alone. nih.gov The mechanism was linked to enhanced T-cell chemokine expression and an augmented interferon-gamma (IFN-γ) response. nih.gov

These promising preclinical results have led to the initiation of clinical trials. One ongoing study is evaluating the combination of this compound with sintilimab (a PD-1 inhibitor) and radiotherapy in patients with advanced HER2-negative breast cancer. dovepress.comnih.gov

This compound is being investigated for its potential to sensitize cancer cells to radiation and to work synergistically with radiotherapy's immune-modulating effects. Radiation can induce immunogenic cell death, releasing tumor antigens that can be more effectively recognized by an immune system primed by this compound.

A prospective phase II clinical trial is currently evaluating a combination of this compound, the PD-1 inhibitor tislelizumab, and pegaspargase with intensity-modulated radiation therapy (IMRT) as a first-line treatment for early-stage, high-risk extranodal NK/T-cell lymphoma (ENKTL). nih.gov This study aims to leverage the combined effects of epigenetic modulation, immune checkpoint blockade, and radiotherapy to improve outcomes. nih.gov

Similarly, a single-arm prospective study is investigating the triple combination of this compound, the PD-1 inhibitor sintilimab, and immuno-radiotherapy for HER2-negative advanced breast cancer. dovepress.comnih.govnih.gov This trial is designed to test the hypothesis that the epigenetic modulation by this compound and the immune microenvironment modulation by radiotherapy can synergistically enhance the efficacy of immunotherapy. nih.govnih.gov

Combining this compound with other targeted therapies is a strategy to attack cancer cells through complementary pathways, potentially leading to enhanced apoptosis and overcoming resistance.

BCL-2 Inhibitors: The B-cell lymphoma 2 (BCL-2) protein is a key regulator of apoptosis, and its inhibition is a validated therapeutic strategy. Preclinical studies have shown that this compound can synergize with the BCL-2 inhibitor venetoclax (B612062) in various hematological malignancies. In acute myeloid leukemia (AML) and multiple myeloma cells, the combination synergistically promoted apoptosis. nih.govresearchgate.net In diffuse large B-cell lymphoma (DLBCL), the combination of this compound and venetoclax significantly reduced the protein levels of MYC, TP53, and BCL2, while increasing pro-apoptotic BIM, leading to enhanced cell death. nih.gov These findings are supported by a phase II trial in relapsed/refractory AML, where the combination of venetoclax, this compound, and azacitidine demonstrated encouraging efficacy and a manageable safety profile. ashpublications.org

PARP Inhibitors: Poly (ADP-ribose) polymerase (PARP) inhibitors are effective in cancers with deficiencies in DNA damage repair, such as those with BRCA mutations. This compound has been shown to downregulate homologous recombination repair genes, potentially sensitizing cancer cells to PARP inhibitors. Preclinical studies in triple-negative breast cancer (TNBC) demonstrated that this compound could enhance the efficacy of the PARP inhibitor olaparib. nih.gov Furthermore, research has shown that this compound can reverse resistance to the PARP inhibitor fluzoparib (B607573) in TNBC cells by reducing the expression of key DNA repair proteins RAD51 and MRE11. nih.govresearchgate.net

The table below summarizes key findings for this compound in combination with targeted agents.

| Targeted Agent Class | Combination Agent(s) | Cancer Model | Key Preclinical/Clinical Findings |

| BCL-2 Inhibitor | Venetoclax | AML, DLBCL | Synergistically promotes apoptosis; reduces levels of MYC, TP53, and BCL2 proteins. nih.govnih.gov |

| BCL-2 Inhibitor | Venetoclax, Azacitidine | R/R AML | Encouraging clinical efficacy with high overall response rates. ashpublications.org |

| PARP Inhibitor | Olaparib, Fluzoparib | TNBC | Enhances efficacy and reverses PARP inhibitor resistance by downregulating DNA repair proteins (RAD51, MRE11). nih.govnih.govresearchgate.net |

Clinical Outcome Measures in this compound Trials

This compound, a novel benzamide class of histone deacetylase (HDAC) inhibitor, has been evaluated in numerous clinical trials across a range of hematological and solid tumors. nih.govamegroups.orgresearchgate.net The efficacy of this compound, both as a monotherapy and in combination with other agents, is assessed using several standard clinical outcome measures. These measures provide a quantitative evaluation of the treatment's ability to shrink tumors, delay disease progression, and improve patient survival.

Objective Response Rate (ORR)

The Objective Response Rate (ORR) is a critical measure of antitumor activity, representing the proportion of patients whose tumors shrink by a predefined amount.

In a pivotal phase II study involving patients with relapsed or refractory peripheral T-cell lymphoma (R/R PTCL), this compound monotherapy demonstrated an ORR of 28%. researchgate.net A multi-center, real-world study in China involving 548 patients with R/R PTCL showed an ORR of 58.6% for this compound monotherapy and 73.2% for this compound-containing combination therapies. nih.gov For specific PTCL subtypes, patients with angioimmunoblastic T-cell lymphoma (AITL) treated with this compound have shown a higher ORR, reaching 50% in some studies. researchgate.netfrontiersin.orgresearchgate.net

Trials in other malignancies have also been conducted. For hormone receptor-positive, HER2-negative metastatic breast cancer, a real-world study of this compound combined with endocrine therapy reported an ORR of 7.5%. nih.gov In metastatic triple-negative breast cancer (TNBC), a phase II study of this compound plus cisplatin resulted in an ORR of 26.67%. amegroups.org Furthermore, a phase 2 study in advanced urothelial carcinoma combining this compound with the PD-1 inhibitor tislelizumab showed an ORR of 44.4%. ascopubs.orgresearchgate.net

Table 1: Objective Response Rate (ORR) in this compound Clinical Trials

| Cancer Type | Treatment | ORR (%) | Source(s) |

|---|---|---|---|

| Relapsed/Refractory Peripheral T-Cell Lymphoma (R/R PTCL) | This compound Monotherapy | 28 | researchgate.net |

| R/R PTCL | This compound Monotherapy (Real-world study) | 58.6 | nih.gov |

| R/R PTCL | This compound Combination Therapy (Real-world study) | 73.2 | nih.gov |

| Angioimmunoblastic T-cell Lymphoma (AITL) | This compound Monotherapy | 50 | researchgate.netfrontiersin.org |

| Relapsed/Refractory Diffuse Large B-Cell Lymphoma (R/R DLBCL) | This compound + R-GemOx | 59.3 | nih.gov |

| R/R DLBCL | This compound + R-GDP | 79.1 | nih.gov |

| Metastatic Breast Cancer (HR+, HER2-) | This compound + Endocrine Therapy | 7.5 | nih.gov |

| Metastatic Triple-Negative Breast Cancer (TNBC) | This compound + Cisplatin | 26.67 | amegroups.org |

| Advanced Urothelial Carcinoma | This compound + Tislelizumab | 44.4 | ascopubs.orgresearchgate.net |

Complete Response Rate (CRR)

The Complete Response Rate (CRR) or Complete Remission (CR) rate, a component of the ORR, signifies the percentage of patients in whom all signs of cancer have disappeared.

In the pivotal phase II study for R/R PTCL, the CR/CRu (unconfirmed complete response) rate was 14%. researchgate.net The larger, real-world study on R/R PTCL reported a CR rate of 21.1% with this compound monotherapy and 25.4% with combination therapies. nih.gov For patients with AITL, the CR/CRu rate reached as high as 40% in one study. researchgate.netfrontiersin.org

For patients with R/R DLBCL, the combination of this compound and R-GemOx yielded a CR rate of 27.8%. nih.gov When combined with R-GDP in a similar patient population, the CR rate was 45.8%. nih.gov In a study focused on newly diagnosed AITL, the addition of this compound to the CHOP regimen resulted in a significantly higher CR rate of 72.7% compared to 42.4% with CHOP alone, particularly in high-risk patients. frontiersin.org

Table 2: Complete Response Rate (CRR) in this compound Clinical Trials

| Cancer Type | Treatment | CRR (%) | Source(s) |

|---|---|---|---|

| Relapsed/Refractory Peripheral T-Cell Lymphoma (R/R PTCL) | This compound Monotherapy | 14 | researchgate.net |

| R/R PTCL | This compound Monotherapy (Real-world study) | 21.1 | nih.gov |

| R/R PTCL | This compound Combination Therapy (Real-world study) | 25.4 | nih.gov |

| Angioimmunoblastic T-cell Lymphoma (AITL) | This compound Monotherapy | 40 | researchgate.netfrontiersin.org |

| Newly Diagnosed AITL (High-risk) | This compound + CHOP | Not specified, but superior to control | nih.gov |

| Relapsed/Refractory Diffuse Large B-Cell Lymphoma (R/R DLBCL) | This compound + R-GemOx | 27.8 | nih.gov |

| R/R DLBCL | This compound + R-GDP | 45.8 | nih.gov |

Progression-Free Survival (PFS)